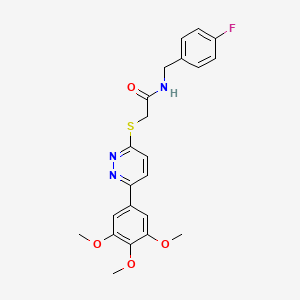
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H24FN3O3S. It features a pyridazine ring, a thioacetamide group, and a fluorobenzyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine core.
- Thioacetylation : Introducing the thioacetamide functionality through reaction with thioacetic acid.
- Fluorobenzyl Substitution : The final step involves attaching the 4-fluorobenzyl group to the nitrogen atom.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The proposed mechanism of action includes:
- Inhibition of Cell Cycle Progression : The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
- Inhibition of Angiogenesis : By downregulating VEGF expression, it reduces blood supply to tumors.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. The compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. Results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers such as Annexin V positivity and PARP cleavage .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates of bacteria and fungi. The results demonstrated that the compound exhibited a broad spectrum of activity with lower MIC values compared to standard antibiotics .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-28-18-10-15(11-19(29-2)22(18)30-3)17-8-9-21(26-25-17)31-13-20(27)24-12-14-4-6-16(23)7-5-14/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPYFTDHZSXFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













